O-Flutamide O-Flutamide
Brand Name: Vulcanchem
CAS No.: 151262-93-0
VCID: VC0195207
InChI: InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
SMILES: CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C11H11F3N2O3
Molecular Weight: 276.21 g/mol

O-Flutamide

CAS No.: 151262-93-0

VCID: VC0195207

Molecular Formula: C11H11F3N2O3

Molecular Weight: 276.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-Flutamide - 151262-93-0

Description

O-Flutamide, also known by its identifier 72G1HB13G2, is a compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.2118 . It shares the same molecular formula as flutamide, suggesting it could be an isomer or a related analogue . Flutamide, sold under the brand name Eulexin, is a nonsteroidal antiandrogen (NSAA) primarily used to treat prostate cancer and androgen-dependent conditions in women . It functions by blocking the effects of androgens like testosterone and dihydrotestosterone by binding to androgen receptors in tissues .

Flutamide is often administered in conjunction with a luteinizing hormone-releasing hormone (LHRH) to further suppress testosterone production in the testicles . While effective, flutamide use has been associated with side effects such as breast tenderness, sexual dysfunction, and potential liver problems, including rare instances of liver failure . Newer NSAAs like bicalutamide and enzalutamide have largely replaced flutamide due to their improved efficacy, tolerability, and dosing frequency .

While information on O-Flutamide itself is limited, its structural similarity to flutamide suggests it may possess similar antiandrogenic properties . Further research would be needed to determine its specific uses, efficacy, and potential side effects .

CAS No. 151262-93-0
Product Name O-Flutamide
Molecular Formula C11H11F3N2O3
Molecular Weight 276.21 g/mol
IUPAC Name 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
Standard InChIKey ZMFQELZYFBRXFJ-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Appearance Light Beige Solid
Purity > 95%
Synonyms 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide; NSC 674689; Flutamide EP Impurity F
PubChem Compound 384646
Last Modified Aug 15 2023

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